molecular formula C10H14ClN3O3 B2478687 4-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid CAS No. 956356-72-2

4-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid

Cat. No.: B2478687
CAS No.: 956356-72-2
M. Wt: 259.69
InChI Key: GZIFWPBMVNTGCM-UHFFFAOYSA-N
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Description

The compound “4-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Synthesis Analysis

The synthesis of this compound can be reconsidered from the preparation of zolazepam. The previous report for the preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . Herein, the preparation of this compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone which was prepared by acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride is investigated .


Molecular Structure Analysis

The molecular structure of this compound is characterized by 1H NMR, 13C NMR, and GC-MS techniques . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

The overall procedure for pyrazolodiazepinone synthesis such as zolazepam was synthesized via methyl amination of this compound, acylation of the produced amino ketone by bromoacetyl bromide, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative and cyclization to the diazepinones .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-{[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid and related compounds have been a focus in synthetic chemistry. For instance, a related compound, 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, demonstrates the potential for forming hybrid molecules with nicotinonitrile and pyrazole units, indicating a broad scope for chemical synthesis and applications (Dotsenko, Semenova, & Aksenov, 2020).
  • Research has also delved into the regioselective synthesis of similar compounds, exemplified by a study on the efficient synthesis of ortho-halo-substituted 4-aryl-2-aminobutyric acids, highlighting the versatility of these compounds in chemical syntheses (Heim-Riether, 2008).

Biological Activities

  • Studies have shown that derivatives of similar compounds exhibit significant biological activities. For example, 5-chloro-1,3-dimethyl-4-nitropyrazole, a closely related compound, has been used to create substances with potential biological applications, demonstrating the biological relevance of these compounds (Bozhenkov et al., 2006).
  • Another study on ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, a compound with structural similarities, found that it shows fungicidal and plant growth regulation activities, indicating potential agricultural applications (Minga, 2005).

Potential Therapeutic Applications

  • Compounds structurally similar to this compound have been explored for their therapeutic potential. A study on a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, which include similar molecular structures, identified analogs with high affinity and selectivity for integrins, suggesting their potential in the treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).

Chemical Modification and Derivatives

  • The versatility of these compounds is further highlighted by studies focusing on their modification and derivative formation. For instance, research on the synthesis of 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole showcases the potential for structural modification and the creation of new derivatives with varied properties (Wen, Zhu, Li, & Zhang, 2006).

Properties

IUPAC Name

4-[(5-chloro-1,3-dimethylpyrazole-4-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O3/c1-6-8(9(11)14(2)13-6)10(17)12-5-3-4-7(15)16/h3-5H2,1-2H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIFWPBMVNTGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NCCCC(=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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